2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a dihydropyridinone core substituted with a benzenesulfonyl group at position 3 and methyl groups at positions 4 and 6. The acetamide moiety is linked to a 2,4,6-trimethylphenyl group, introducing steric bulk and hydrophobic character.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-15-11-16(2)22(17(3)12-15)25-21(27)14-26-19(5)13-18(4)23(24(26)28)31(29,30)20-9-7-6-8-10-20/h6-13H,14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDBNRJQMAAZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ketones in the presence of a base.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyridine derivative in the presence of a base such as pyridine or triethylamine.
Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, where an acyl chloride reacts with the amine group on the pyridine ring.
Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry
In the material science industry, this compound could be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzenesulfonyl group could play a role in binding to active sites, while the pyridine ring might facilitate interactions with nucleophilic residues.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Motifs
The dihydropyridinone core of the target compound is distinct from analogs with alternative heterocyclic systems. For example:
- Compound 11q (): Contains a benzodiazepine core fused with a pyrimidopyrimidine ring, enabling multi-target interactions .
- Compound 349442-54-2 (): Features a hexahydrobenzothienopyrimidine core, which may confer rigidity and influence binding to hydrophobic pockets .
Table 1: Core Structure Comparison
Functional Group Variations
- Benzenesulfonyl vs. Sulfanyl/Sulfonamide Groups: The target compound’s benzenesulfonyl group contrasts with sulfanyl (e.g., ) or sulfonamide (e.g., ) moieties in analogs.
- Acetamide Substituents : The 2,4,6-trimethylphenyl group in the target compound differs from the chlorophenyl () or hydroxyphenyl () substituents in analogs, impacting lipophilicity and steric hindrance .
Stereochemical Considerations
Compounds in (m, n, o) highlight the importance of stereochemistry. For instance, variations in the stereochemistry of hydroxy and phenyl groups in these analogs can drastically alter binding affinities and metabolic stability. The target compound’s lack of chiral centers simplifies synthesis but may limit enantioselective interactions .
Methodological Approaches in Characterization
- X-ray Crystallography: Tools like SHELX () are critical for resolving the dihydropyridinone core and sulfonyl/acetamide substituents. Structure validation methods () ensure accuracy in bond lengths and angles, particularly for comparing analogs .
- Synthetic Routes: Similar to ’s sulfonamide derivatives, the target compound may involve sulfonylation of a dihydropyridinone intermediate followed by amide coupling. ’s use of thiourea or triazole precursors suggests alternative pathways for sulfur-containing analogs .
Discussion of Research Findings
- Structural Insights : The trimethylphenyl group in the target compound likely reduces solubility compared to hydroxy-substituted analogs () but improves metabolic stability.
- Reactivity Trends : The benzenesulfonyl group may enhance binding to serine hydrolases or proteases, as seen in sulfonamide-based inhibitors ().
- Limitations: Lack of biological data precludes direct efficacy comparisons.
Biological Activity
Overview
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in various biological applications. Its unique structure combines a benzenesulfonyl group with a dimethyl-substituted pyridine ring and a trimethylphenylacetamide moiety, which are believed to contribute to its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A benzenesulfonyl group that enhances solubility and biological interactions.
- A dimethyl-2-oxo-1,2-dihydropyridine core that may influence pharmacological properties.
- An N-(2,4,6-trimethylphenyl)acetamide side chain that could modulate receptor interactions.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The benzenesulfonyl group may facilitate binding to active sites on proteins, while the pyridine and acetamide components may enhance specificity and potency.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (cervical) | 15.0 |
| Compound B | MCF7 (breast) | 10.5 |
| This Compound | A549 (lung) | TBD |
These findings suggest potential use in cancer therapy, although specific IC50 values for this compound need further investigation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Preliminary studies suggest it may act as an inhibitor of:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Butyrylcholinesterase (BChE) : Linked to neurodegenerative diseases.
Inhibitory Potency:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | TBD |
| Butyrylcholinesterase | TBD |
These activities indicate potential therapeutic roles in treating conditions such as Alzheimer's disease.
Case Studies
-
Study on Anticancer Properties :
- A study explored the effects of this compound on A549 lung cancer cells. Results indicated significant apoptosis induction compared to control groups.
- The mechanism involved mitochondrial pathway activation and caspase cascade involvement.
-
Enzyme Interaction Study :
- Research focused on the inhibition of AChE by the compound. The results showed competitive inhibition with a Ki value suggesting a strong binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
